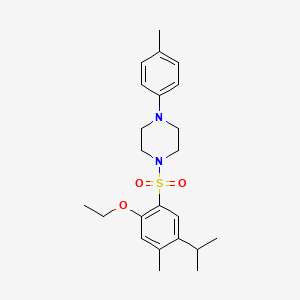

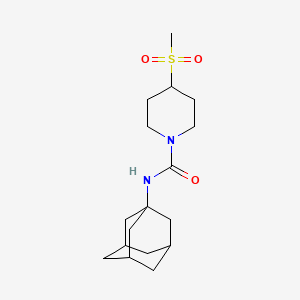

N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

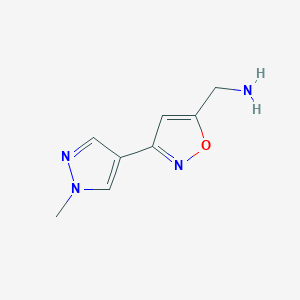

N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential V1 (TRPV1) ion channel. This compound is a promising tool for the study of TRPV1 function and its role in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Characterization in Materials Science

One study focused on the synthesis and characterization of new polyamide-imides containing pendent adamantyl groups. These polyamide-imides were prepared through polycondensation and demonstrated desirable solubility, high glass transition temperatures, and significant thermal stability, making them suitable for high-performance applications. The adamantyl-containing polyamide-imides showed potential for creating transparent, flexible, and tough films with high tensile strength and modulus, highlighting their applicability in materials science (Liaw & Liaw, 2001).

Antimicrobial and Anti-Proliferative Activities

Another area of research involves the synthesis of novel compounds with antimicrobial and anti-proliferative activities. For instance, derivatives of N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacteria and the yeast-like fungus Candida albicans. Some compounds displayed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines, suggesting their potential in antimicrobial and cancer research (Al-Mutairi et al., 2019).

Catalytic Applications in Chemical Synthesis

The compound and its related structures have also been investigated for their catalytic properties. Research has shown that derivatives can act as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This catalytic activity is crucial for synthesizing compounds with high yields and enantioselectivities, offering valuable tools for organic synthesis and pharmaceutical manufacturing (Wang et al., 2006).

Exploration in Neuroinflammation Imaging

Furthermore, adamantane derivatives have been explored for their potential in neuroinflammation imaging. Specifically, a derivative was identified as a PET radiotracer specific for CSF1R, a microglia-specific marker. This application demonstrates the compound's relevance in noninvasively imaging reactive microglia and their contribution to neuroinflammation in various neuropsychiatric disorders, aiding in the development of new therapeutics (Horti et al., 2019).

Propriétés

IUPAC Name |

N-(1-adamantyl)-4-methylsulfonylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3S/c1-23(21,22)15-2-4-19(5-3-15)16(20)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAOWGCHTRUIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1R,3s)-adamantan-1-yl)-4-(methylsulfonyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2381796.png)

![(2-{4-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)amine hydrochloride](/img/structure/B2381802.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/no-structure.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2381812.png)

![N'-(3-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2381813.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2381814.png)